molecular formula C17H17N3O5S B2667254 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1171855-49-4

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2667254
M. Wt: 375.4
InChI Key: DDVCSESHYIEAAA-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Synthetic Pathways and Biological Evaluation : Compounds related to 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide have been synthesized and evaluated for their biological activities. For example, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents showcases the exploration of novel synthetic routes and the assessment of their biological effects, such as antidepressant activities (Martin et al., 1981).

Chemical Structure Analysis : The study of 2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide involved detailed chemical structure analysis, highlighting the importance of structural characteristics in determining the compound's properties and potential applications (Rodier et al., 1993).

Versatile Building Blocks for Heterocyclic Compounds : Research into the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety demonstrates the utility of similar compounds as versatile building blocks for creating a wide range of heterocyclic compounds with potential pharmacological applications (Farag et al., 2011).

Molecular Docking and DFT Calculations : The synthesis and characterization of Schiff bases derived from sulfamethoxazole and their evaluation through enzyme inhibition assays, molecular docking studies, and density functional theory (DFT) calculations highlight the compound's potential in medicinal chemistry and enzyme inhibition (Alyar et al., 2019).

Selective Endothelin Receptor Antagonists : N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been studied as potent and selective small molecule ETA receptor antagonists, illustrating the therapeutic potential of related compounds in targeting specific receptors (Wu et al., 1997).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-20(2)26(22,23)14-7-5-12(6-8-14)17(21)18-11-13-10-16(25-19-13)15-4-3-9-24-15/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVCSESHYIEAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

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